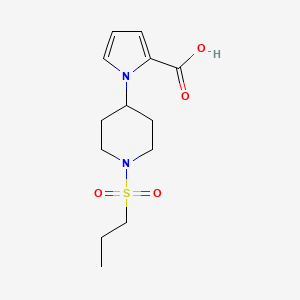
1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid, also known as PSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PSPC is a pyrrole derivative that has been shown to possess various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Wirkmechanismus
The exact mechanism of action of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation, while sparing COX-1, which is responsible for the production of prostaglandins that protect the gastrointestinal tract.
Biochemical and Physiological Effects
1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been shown to possess various biochemical and physiological effects, including the inhibition of inflammatory mediators such as prostaglandins, the reduction of oxidative stress, and the modulation of immune responses. 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has also been shown to possess analgesic and antipyretic effects, which may be beneficial in the treatment of various pain and fever-related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid is its selectivity for COX-2 inhibition, which may reduce the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has also been shown to possess a good safety profile, with no significant adverse effects reported in animal studies. However, one of the limitations of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid is its low solubility, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the investigation of its potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the development of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid analogs with improved selectivity and efficacy may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid involves the reaction between 1-propylsulfonylpiperidine and pyrrole-2-carboxylic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid through further chemical reactions. The synthesis of 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been optimized to yield a high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid has also been shown to possess antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(1-propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-2-10-20(18,19)14-8-5-11(6-9-14)15-7-3-4-12(15)13(16)17/h3-4,7,11H,2,5-6,8-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRQAHQRJZXLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)N2C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Propylsulfonylpiperidin-4-yl)pyrrole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

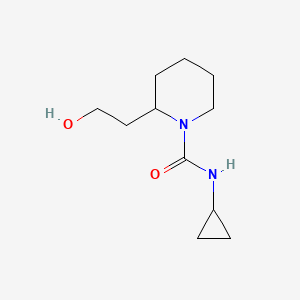
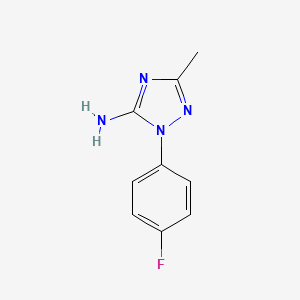
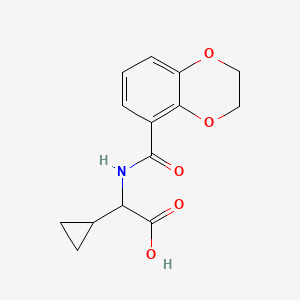
![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
![2-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556265.png)
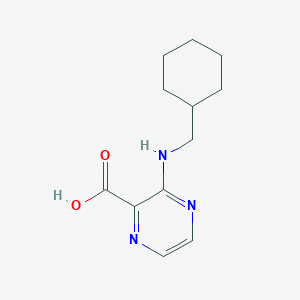
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)
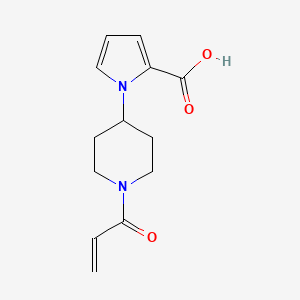
![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)
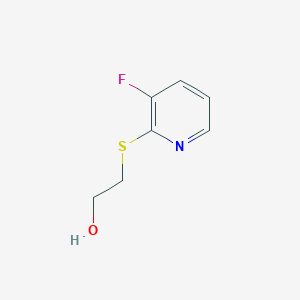
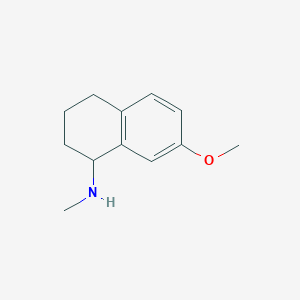
![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)
![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)